(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Rusnac et al. (2020) focuses on the synthesis and structural analysis of compounds, including substituted cyclohexanol derivatives. This research could provide insights into the synthesis pathways and structural characteristics of (S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride (Rusnac et al., 2020).
Potential Antimicrobial and Antioxidant Applications
- Rusnac et al. (2020) also evaluated the antimicrobial and antioxidant activities of synthesized compounds. Their findings indicated moderate antifungal activity, with certain compounds showing significantly higher activity than standard medical practice treatments (Rusnac et al., 2020).
Anticancer Potential
- Gouhar and Raafat (2015) investigated the synthesis of certain methanone derivatives and their reaction with various nucleophiles for anticancer evaluation. This suggests a potential application in developing anticancer agents, which could be relevant for the research on this compound (Gouhar & Raafat, 2015).
Antibacterial Agent Synthesis
- A study by Rosen et al. (1988) on the asymmetric synthesis of enantiomers of a specific antibacterial agent provides insight into the development of potent antibacterial compounds. The synthesis techniques and activity assessments in this study could be applicable to the research on this compound (Rosen et al., 1988).
Molecular Docking and Antibacterial Activity Studies
- Shahana and Yardily (2020) conducted synthesis, spectral characterization, density functional theory (DFT), and docking studies on novel compounds. Their approach to understanding antibacterial activity through molecular docking could provide a methodological framework for studying this compound (Shahana & Yardily, 2020).
properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-cyclohexylmethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h9-10H,1-8,12H2;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBFQOYURCFFC-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CC[C@@H](C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-29-4 | |
Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl]cyclohexyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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